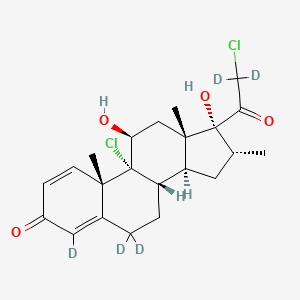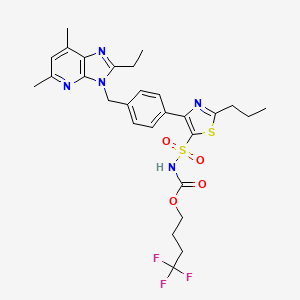
Multi-kinase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multi-kinase-IN-1 is a small molecule inhibitor that targets multiple protein kinases simultaneously. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. By inhibiting multiple kinases, this compound can interfere with several signaling pathways, making it a potent compound for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-1 typically involves a multi-step process that includes the formation of a core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. One common synthetic route involves the use of benzimidazole as the core scaffold. The benzimidazole ring is substituted at specific positions with aryl groups through reactions such as Suzuki coupling or Buchwald-Hartwig amination .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Multi-kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve temperatures ranging from room temperature to 150°C and reaction times from a few hours to several days .
Major Products Formed
The major products formed from these reactions are various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against different kinases to identify the most potent compounds .
Scientific Research Applications
Multi-kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in cell-based assays to investigate the role of kinases in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.
Industry: Utilized in drug discovery and development programs to identify new kinase inhibitors.
Mechanism of Action
Multi-kinase-IN-1 exerts its effects by binding to the ATP-binding sites of target kinases, thereby preventing the transfer of phosphate groups to substrate proteins. This inhibition disrupts key signaling pathways involved in cell growth and survival. The molecular targets of this compound include kinases such as VEGFR-2, FGFR-1, and BRAF, which are implicated in various cancers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Multi-kinase-IN-1 include other multi-kinase inhibitors such as sorafenib, regorafenib, and sunitinib. These compounds also target multiple kinases and are used in cancer therapy .
Uniqueness
What sets this compound apart from other similar compounds is its unique binding affinity and selectivity profile. It has been shown to exhibit potent inhibitory activity against a broader range of kinases compared to other multi-kinase inhibitors, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C35H36F2N6O6S |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
4-[4-[4-[[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]carbamoylamino]phenoxy]-6-methoxyquinolin-7-yl]oxy-N-propan-2-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C35H36F2N6O6S/c1-20(2)39-35(46)42-15-12-23(13-16-42)49-30-18-27-24(17-29(30)47-3)28(11-14-38-27)48-22-9-7-21(8-10-22)40-34(45)41-43-31(44)19-50-33(43)32-25(36)5-4-6-26(32)37/h4-11,14,17-18,20,23,33H,12-13,15-16,19H2,1-3H3,(H,39,46)(H2,40,41,45) |
InChI Key |
BDTVSYMIPDPQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)NN5C(SCC5=O)C6=C(C=CC=C6F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




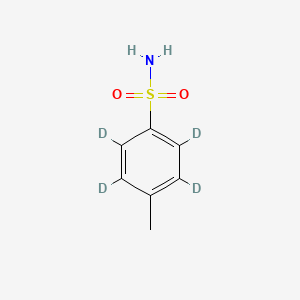
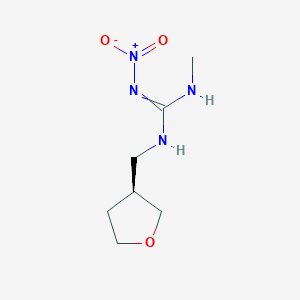
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
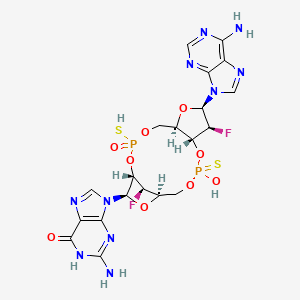

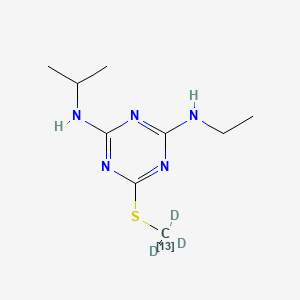
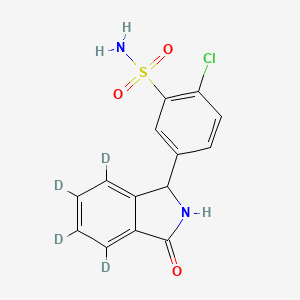
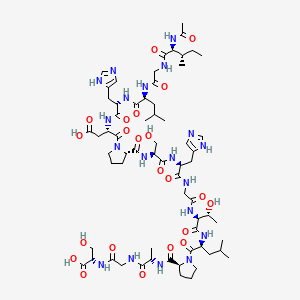
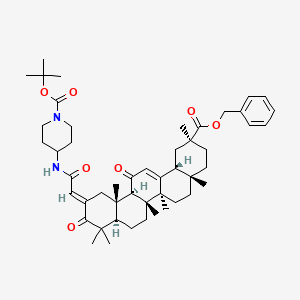
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
